molecular formula C5H12Cl2N2 B2861328 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 5260-20-8

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B2861328
CAS No.: 5260-20-8
M. Wt: 171.07
InChI Key: PIDOCGDMKRSJMT-RSLHMRQOSA-N
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Description

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a chiral bicyclic compound with the molecular formula C5H12Cl2N2. It is known for its unique structural features and is used in various chemical and pharmaceutical applications .

Mechanism of Action

Target of Action

The primary targets of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride are currently unknown. This compound is a derivative of the bicyclo[2.2.1]heptane structure, which is found in various bioactive compounds . .

Mode of Action

The mode of action of (1S,4S)-2,5-Diazabicyclo[22As a derivative of the bicyclo[2.2.1]heptane structure, it may interact with biological targets in a similar manner to other compounds with this core structure . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base, followed by purification and crystallization to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as solvent extraction, recrystallization, and drying to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bicyclic compounds, amines, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific chiral configuration and bicyclic structure, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOCGDMKRSJMT-RSLHMRQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5260-20-8
Record name (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
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